molecular formula C14H11N5O2S B2487291 N-(2-(methylthio)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1219913-49-1

N-(2-(methylthio)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2487291
CAS No.: 1219913-49-1
M. Wt: 313.34
InChI Key: CIORUURGRJEGND-UHFFFAOYSA-N
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Description

N-(2-(methylthio)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of a methylthio-substituted phenyl group, a pyrazinyl moiety, and an oxadiazole ring, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Pyrazinyl Group: The pyrazinyl group can be introduced via nucleophilic substitution reactions, often using pyrazine derivatives and suitable leaving groups.

    Introduction of the Methylthio Group: The methylthio group is typically introduced through thiolation reactions, using reagents like methylthiolating agents (e.g., methyl iodide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride (NaBH4).

    Substitution Reagents: Nitric acid, halogens.

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylthio group.

    Amines: From reduction of nitro groups.

    Halogenated Derivatives: From halogenation of aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(methylthio)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, this compound is explored for its potential pharmacological properties The oxadiazole ring is known for its bioactivity, and derivatives of this compound may exhibit antimicrobial, anti-inflammatory, or anticancer activities

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics

Mechanism of Action

The mechanism of action of N-(2-(methylthio)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules. The methylthio and pyrazinyl groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(methylthio)phenyl)-1,2,4-oxadiazole-5-carboxamide: Lacks the pyrazinyl group, which may reduce its bioactivity or alter its chemical properties.

    N-(2-(methylthio)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxamide: Contains a pyridinyl group instead of a pyrazinyl group, which may affect its electronic properties and reactivity.

    N-(2-(methylthio)phenyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxamide: Features a pyrimidinyl group, potentially altering its biological activity and stability.

Uniqueness

N-(2-(methylthio)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the pyrazinyl group, in particular, may enhance its potential as a pharmacologically active compound, distinguishing it from other similar molecules.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2S/c1-22-11-5-3-2-4-9(11)17-13(20)14-18-12(19-21-14)10-8-15-6-7-16-10/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIORUURGRJEGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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